molecular formula C8H4ClNOS B1585677 3-Chlorobenzoyl isothiocyanate CAS No. 66090-36-6

3-Chlorobenzoyl isothiocyanate

Cat. No.: B1585677
CAS No.: 66090-36-6
M. Wt: 197.64 g/mol
InChI Key: ZUISLKTWVWIULT-UHFFFAOYSA-N
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Description

3-Chlorobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4ClNOS and a molecular weight of 197.641 g/mol . It is a derivative of benzoyl isothiocyanate, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chlorobenzoyl isothiocyanate, like other isothiocyanates, is derived from the enzymatic hydrolysis of glucosinolates . It interacts with many intracellular targets, including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The nature of these interactions is largely governed by the unique structure of the this compound molecule.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit cell survival signaling molecules such as Akt and NFκB .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can isomerize to the isothiocyanate through a reaction derived from primary amines .

Dosage Effects in Animal Models

While specific studies on this compound are limited, other isothiocyanates have been studied in animal models. For instance, phenethyl isothiocyanate (PEITC) reduced tumor size when given simultaneously with a carcinogen . The effects varied with different dosages .

Metabolic Pathways

Isothiocyanates, including this compound, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that isothiocyanates can enter cells by facilitated passive diffusion .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Other isothiocyanates have been studied for their subcellular localization. For instance, fluorescein isothiocyanate-labeled chitosan oligosaccharides were found to be preferentially localized in the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzoyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction proceeds as follows:

C8H4ClCOCl+KSCNC8H4ClNCS+KCl\text{C}_8\text{H}_4\text{ClCOCl} + \text{KSCN} \rightarrow \text{C}_8\text{H}_4\text{ClNCS} + \text{KCl} C8​H4​ClCOCl+KSCN→C8​H4​ClNCS+KCl

This reaction typically occurs under mild conditions and yields the desired isothiocyanate product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Thiourea Derivatives: Formed through nucleophilic substitution.

    3-Chlorobenzoic Acid: Formed through hydrolysis.

    Thioformamides: Formed through reduction.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of 3-Chlorobenzoyl Isothiocyanate: The presence of the chlorine atom at the third position of the benzene ring in this compound imparts unique reactivity and properties compared to other isothiocyanates. This substitution can influence its electrophilicity and interactions with biological molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-chlorobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUISLKTWVWIULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373878
Record name 3-chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66090-36-6
Record name 3-chlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorobenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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